molecular formula C14H10ClNO3S2 B2982913 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 82159-01-1

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2982913
CAS No.: 82159-01-1
M. Wt: 339.81
InChI Key: DEVMXEUEEMYLLB-SQXCDDPUSA-N
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Description

This compound, a rhodanine-acetic acid derivative, features a (Z,Z)-configured allylidene group substituted with a chlorine atom and a phenyl ring. It is structurally related to Epalrestat, a known aldose reductase inhibitor, but differs in stereochemistry and substituents . Its molecular formula is C₁₅H₁₃ClNO₃S₂, with a molecular weight of 366.85 g/mol (calculated).

Properties

IUPAC Name

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S2/c15-10(6-9-4-2-1-3-5-9)7-11-13(19)16(8-12(17)18)14(20)21-11/h1-7H,8H2,(H,17,18)/b10-6-,11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVMXEUEEMYLLB-SQXCDDPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the following steps:

    Formation of the Thiazolidinone Core: The initial step involves the condensation of a thioamide with a halogenated ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Aldol Condensation: The next step is the aldol condensation of the thiazolidinone intermediate with an aromatic aldehyde, such as benzaldehyde, to introduce the phenylallylidene moiety. This reaction is typically catalyzed by a base like sodium ethoxide.

    Chlorination: The final step involves the chlorination of the allylidene group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can occur at the carbonyl group, converting it into the corresponding alcohol.

    Substitution: The chloro group in the phenylallylidene moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has shown promise in various bioassays. It exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.

Medicine

In medicinal research, this compound is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models, suggesting its potential as a therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anti-inflammatory and anticancer applications, it modulates signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Impact : The (Z,Z)-configuration distinguishes it from Epalrestat’s (E,Z)-isomer, which may alter biological activity due to spatial arrangement differences .
  • Synthetic Yields : Microwave-assisted synthesis (e.g., ) achieves higher yields (>80%) compared to traditional reflux methods (~70%) .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends
Compound Class Substituents Melting Point Range (°C) Solubility
Rhodanine-acetic acid derivatives (e.g., Target Compound) Aromatic/chloro 250–300 Low in water; soluble in DMSO/DMF
Benzimidazole-rhodanine conjugates () Bulky heterocycles 267–300 Moderate in polar aprotic solvents
Furan-substituted rhodanines () Chlorophenyl-furan 71–77 Higher due to aliphatic chains

Analysis :

  • The target compound’s high melting point aligns with rigid, planar rhodanine cores substituted with aromatic groups. Chlorine and phenyl groups increase crystallinity compared to furan derivatives .

Key Findings :

  • The chloro-phenyl group may enhance enzyme inhibition by forming halogen bonds, as seen in SM30’s submicromolar activity .
  • Epalrestat’s lower IC₅₀ (72 nM) suggests that methyl groups optimize steric fit for aldose reductase, whereas chlorine might introduce steric hindrance .

Biological Activity

2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.

Structural Characteristics

The molecular formula of this compound is C15H12ClN2O3S2, with a molecular weight of approximately 396.95 g/mol. Its structure features a thiazolidine ring, a chloro-substituted phenyl group, and an acetic acid moiety, contributing to its biological activity.

1. Aldose Reductase Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of aldose reductase (ALR2). This enzyme plays a crucial role in the development of diabetic complications by converting glucose into sorbitol, leading to osmotic and oxidative stress in cells.

Research indicates that this compound exhibits potent inhibitory effects on ALR2, with submicromolar IC50 values. For instance, derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids have shown promising results as aldose reductase inhibitors, with some compounds demonstrating efficacy greater than that of the clinically used inhibitor epalrestat .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. It has been found to exhibit low antiproliferative activity against cancer cell lines such as HepG2 (human liver cancer cells). The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidinone core can enhance its cytotoxic effects against specific cancer types .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Thiazolidinones are known for their ability to modulate inflammatory pathways, and this particular compound may inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological evaluation of thiazolidinone derivatives similar to this compound:

  • Aldose Reductase Inhibition Study :
    • A study compared various thiazolidinone derivatives for their inhibitory effects on ALR2.
    • The most potent derivative exhibited inhibition over five times more effective than epalrestat.
    • Molecular docking simulations identified key interactions within the active site of ALR2 that facilitated high-affinity binding .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using the HepG2 cell line.
    • The compound displayed low cytotoxicity, indicating a need for structural optimization to enhance its anticancer efficacy.

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